B600567 Matairesinol 4'-O-b-gentiobioside CAS No. 106647-14-7

Matairesinol 4'-O-b-gentiobioside

Cat. No.: B600567
CAS No.: 106647-14-7
M. Wt: 682.672
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Matairesinol 4’-O-b-gentiobioside involves the glycosylation of matairesinol with gentiobiose. The reaction typically requires a glycosyl donor and an acceptor, with the presence of a catalyst to facilitate the formation of the glycosidic bond. Specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of Matairesinol 4’-O-b-gentiobioside may involve the extraction of the compound from natural sources, such as Trachelospermum asiaticum, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions, ensuring high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Matairesinol 4’-O-b-gentiobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Mechanism of Action

The mechanism of action of Matairesinol 4’-O-b-gentiobioside involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Matairesinol 4’-O-b-gentiobioside is unique compared to other similar compounds due to its specific glycosylation pattern and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their glycosylation patterns and specific biological activities, highlighting the uniqueness of Matairesinol 4’-O-b-gentiobioside .

Properties

IUPAC Name

4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZQYOJANKKXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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